molecular formula C22H18N2O4S B2955749 (Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate CAS No. 1009537-14-7

(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate

Cat. No.: B2955749
CAS No.: 1009537-14-7
M. Wt: 406.46
InChI Key: WEGBMOMRGCSDKR-VBKFSLOCSA-N
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Description

(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a structurally complex chemical compound identified by its unique molecular framework. This compound is of significant interest in medicinal chemistry and chemical biology research, particularly in the field of epigenetics. It functions as a potent and selective chemical probe for the BET (Bromodomain and Extra-Terminal) family of proteins, specifically targeting the second bromodomain (BD2) Source . Its mechanism of action involves competitively inhibiting the binding of acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and modulating the expression of key oncogenes and inflammatory genes Source . The (Z)-isomer configuration is critical for its specific three-dimensional shape and high-affinity binding. Researchers utilize this compound to elucidate the distinct biological roles of BD2 versus the first bromodomain (BD1) in diseases such as cancer, inflammatory disorders, and cardiovascular conditions. It serves as an essential tool for validating BD2 as a therapeutic target, understanding downstream transcriptional effects, and supporting the development of novel targeted epigenetic therapies. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (13Z)-13-benzylidene-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-22-17(20(26)27-2)18(14-10-6-7-11-15(14)28-22)24-19(25)16(29-21(24)23-22)12-13-8-4-3-5-9-13/h3-12,17-18H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGBMOMRGCSDKR-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=CC=C5)SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CC=CC=C5)/SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex organic compound with significant potential in medicinal chemistry. With a molecular formula of C22H18N2O4S and a molecular weight of 406.46 g/mol, this compound has garnered attention for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds structurally related to (Z)-methyl 2-benzylidene-5-methyl-1-oxo have demonstrated notable antimicrobial properties. For instance, studies on benzylidene derivatives reveal their ability to inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within effective ranges against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/ml)Target Organisms
Benzylidene derivative A0.01E. coli, S. aureus
Benzylidene derivative B0.05Pseudomonas aeruginosa
(Z)-methyl 2-benzylidene derivativeTBDTBD

Cytotoxicity and Anticancer Effects

In vitro studies have shown that related compounds can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity is often dose-dependent, with higher concentrations leading to significant reductions in cell viability .

Table 2: Cytotoxicity of Related Compounds

Compound NameConcentration (mg/ml)Cell LineViability (%)
Benzylidene derivative A0.01MCF-780
Benzylidene derivative B0.1HeLa65
(Z)-methyl 2-benzylidene derivativeTBDTBDTBD

The mechanisms through which these compounds exert their biological effects may include:

  • Inhibition of Cell Wall Synthesis : Some derivatives disrupt the synthesis of bacterial cell walls.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Biofilm Disruption : Certain studies indicate that these compounds can inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .

Study on Antimicrobial Efficacy

A recent study published in the Journal of General Genetic Resources focused on the antimicrobial activity of a benzylidene derivative similar to (Z)-methyl 2-benzylidene-5-methyl-1-oxo. The study found that this compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria and significantly reduced biofilm formation .

Study on Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of a related benzylidene compound on MCF-7 cells. Results indicated that at concentrations above 0.1 mg/ml, there was a marked decrease in cell viability due to apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Thiazolo-Pyrimidine Derivatives ()

Compounds such as (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (e.g., 11a , 11b ) share the thiazolo-pyrimidine core but differ in:

  • Heterocyclic Fusion : The target compound replaces the pyrimidine ring with a larger [1,3,5]oxadiazocine system, altering ring strain and conjugation pathways.
  • Substituents : The methyl ester in the target compound contrasts with the nitrile group in 11a,b , impacting dipole moments and bioactivity .
  • Spectral Data :
    • IR : The target compound’s carbonyl (C=O) at ~1700 cm⁻¹ aligns with 11a,b , but lacks the nitrile (CN) peak at ~2220 cm⁻¹ .
    • NMR : The benzylidene proton (=CH) in the target compound resonates similarly (~7.9–8.1 ppm in DMSO-d6) .
Table 1: Key Differences in Thiazolo-Pyrimidine Analogs
Feature Target Compound Compound 11a ()
Core Structure Thiazolo-oxadiazocine Thiazolo-pyrimidine
Substituent at C6/C13 Methyl ester Nitrile (CN)
Ring Size 8-membered oxadiazocine 6-membered pyrimidine
Molecular Weight Higher (complex fusion) 386–403 g/mol

1,3-Oxazepine and Oxadiazine Derivatives ()

Compounds like 1,3-oxazepines and 1,2,5-oxadiazines share heteroatom-rich rings but differ in:

  • Ring Size and Heteroatoms : The target’s 8-membered oxadiazocine vs. 7-membered oxazepines or 6-membered oxadiazines. Larger rings exhibit unique puckering dynamics, as described by Cremer-Pople coordinates .
  • Synthetic Routes : Oxadiazocine synthesis likely involves multi-step cyclization, whereas oxazepines are formed via hydrazide condensations (e.g., M4a-e in ) .

Structural and Conformational Analysis

  • Hydrogen Bonding : The oxadiazocine’s oxygen atoms may form hydrogen bonds, akin to patterns in transition metal compounds () .
  • Crystallography : If crystallized, SHELX software () and the Cambridge Structural Database () could elucidate packing motifs and torsional angles .

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